5-Ethyl-2,6-dimethyl-2,3-dihydro-1,4-dithiine
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Overview
Description
5-Ethyl-2,6-dimethyl-2,3-dihydro-1,4-dithiine is an organic compound belonging to the class of heterocyclic compounds It features a six-membered ring containing two sulfur atoms and four carbon atoms, with ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,6-dimethyl-2,3-dihydro-1,4-dithiine can be achieved through several methods. One common approach involves the cyclization of appropriate diene precursors with sulfur sources under controlled conditions. For instance, the reaction of 1,4-dithiins with ethyl and methyl substituents can be facilitated by using sulfurizing agents such as sulfur dichloride or sulfur monochloride in the presence of a base like triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,6-dimethyl-2,3-dihydro-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the ring, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-Ethyl-2,6-dimethyl-2,3-dihydro-1,4-dithiine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,6-dimethyl-2,3-dihydro-1,4-dithiine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur atoms can form coordination complexes with metal ions, influencing enzymatic activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5,6-dimethyl-1,4-dithiin: Similar structure but lacks the ethyl substituent.
5,6-Dihydro-6-ethyl-2,4-dimethyl-4H-1,3,5-dithiazine: Contains nitrogen atoms in the ring instead of sulfur.
1,4-Dithiin, 2,3-dihydro-5,6-dimethyl-, 1,1,4,4-tetraoxide: Oxidized form with additional oxygen atoms.
Uniqueness
5-Ethyl-2,6-dimethyl-2,3-dihydro-1,4-dithiine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups on the ring enhances its stability and reactivity compared to similar compounds.
Properties
CAS No. |
61947-18-0 |
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Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
5-ethyl-2,6-dimethyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C8H14S2/c1-4-8-7(3)10-6(2)5-9-8/h6H,4-5H2,1-3H3 |
InChI Key |
LAVOARDIMPWEND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(CS1)C)C |
Origin of Product |
United States |
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